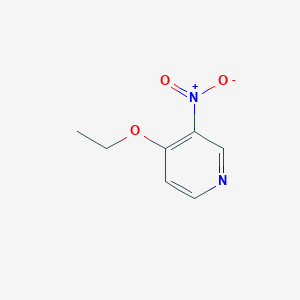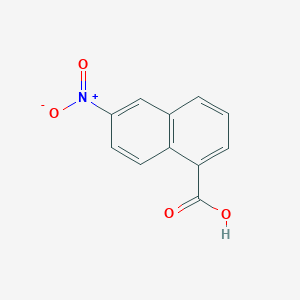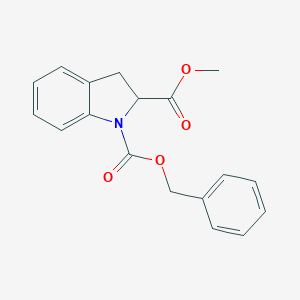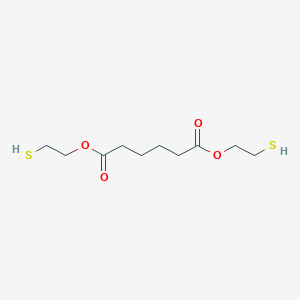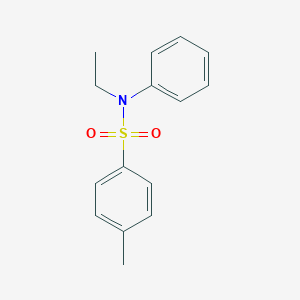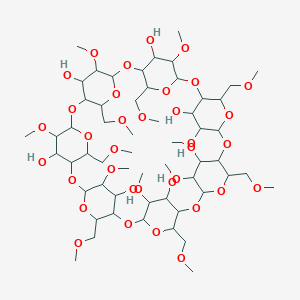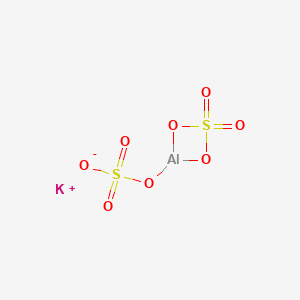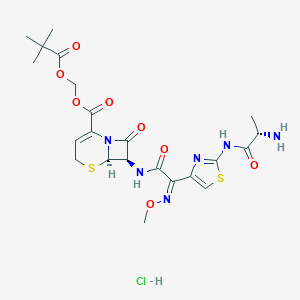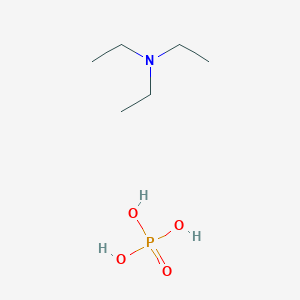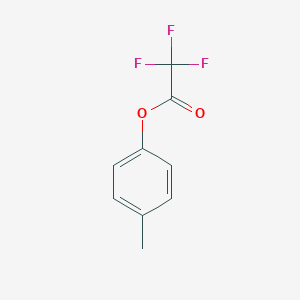
p-Tolyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolyl trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless, odorless, and stable compound that is widely used in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of p-Tolyl trifluoroacetate is not well understood. However, it is believed to act as a nucleophile in certain reactions. It can also act as a Lewis acid catalyst in some reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using p-Tolyl trifluoroacetate in laboratory experiments include its low cost, stability, and ease of synthesis. However, it is not suitable for all types of reactions and may have limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the use of p-Tolyl trifluoroacetate in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Conclusion:
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. Its low cost, stability, and ease of synthesis make it a popular choice for laboratory experiments. While there is limited information available on its biochemical and physiological effects, it is known to be non-toxic and does not have any significant adverse effects on human health. Further research is needed to explore its potential applications and mechanism of action.
Métodos De Síntesis
P-Tolyl trifluoroacetate is synthesized by the reaction of p-tolyl alcohol with trifluoroacetic anhydride in the presence of a catalyst, such as pyridine. The reaction yields this compound and acetic acid as a byproduct. The process of synthesis is simple and cost-effective, making it a popular choice for laboratory experiments.
Aplicaciones Científicas De Investigación
P-Tolyl trifluoroacetate has wide-ranging applications in scientific research. It is used as a reagent in organic synthesis and as a building block for the preparation of various compounds. It is also used as a stabilizer for certain chemical reactions. Additionally, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Propiedades
| 1813-29-2 | |
Fórmula molecular |
C9H7F3O2 |
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
(4-methylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 |
Clave InChI |
HGHGGPKMLBWNBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C(F)(F)F |
| 1813-29-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
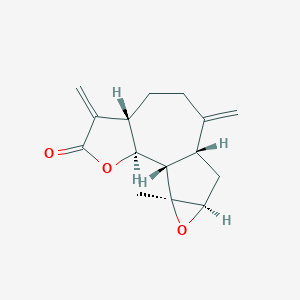
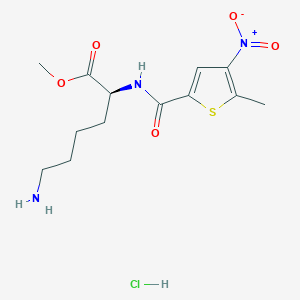
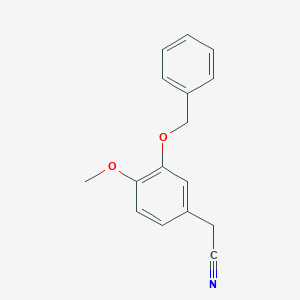
![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
